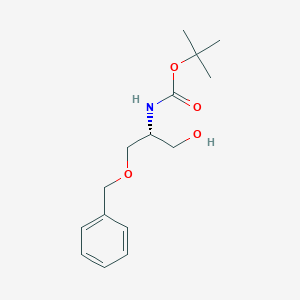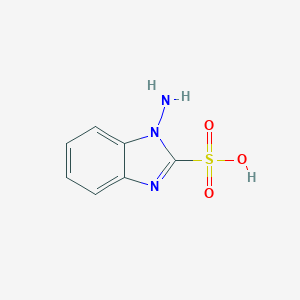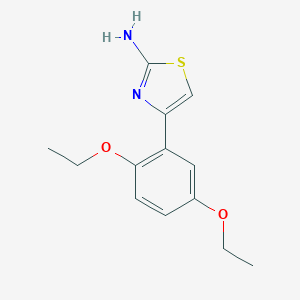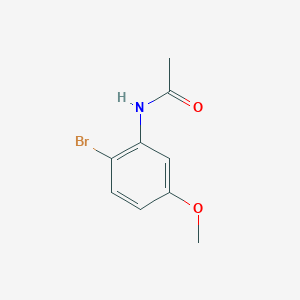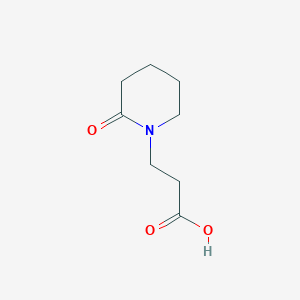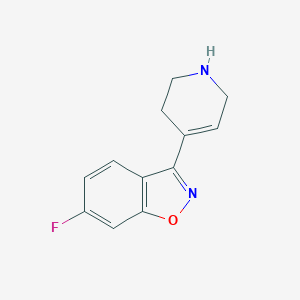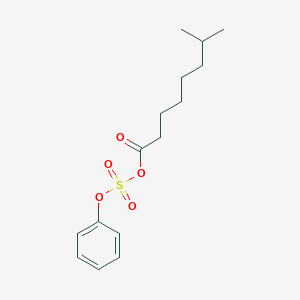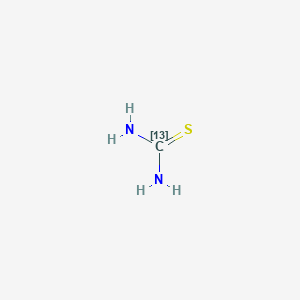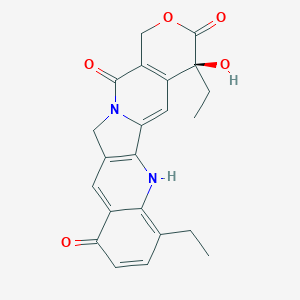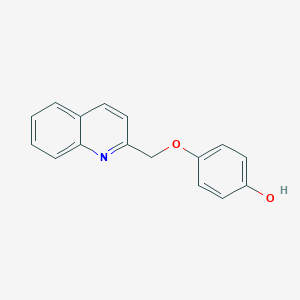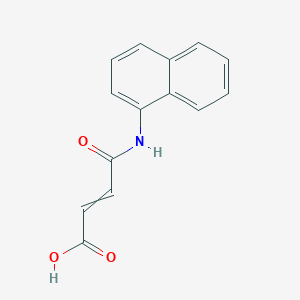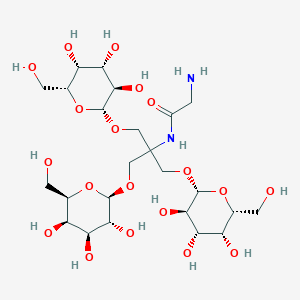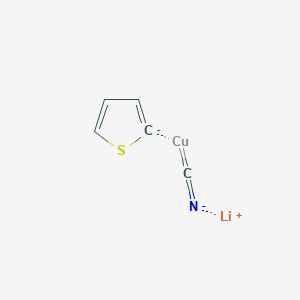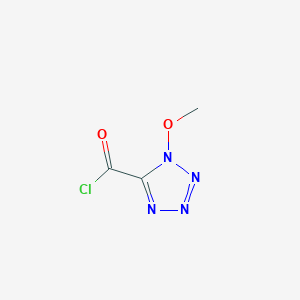
1-Methoxy-1H-tetrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1H-tetrazole-5-carbonyl chloride (MTCC) is a versatile chemical compound that has gained significant attention in the field of organic chemistry. MTCC is a colorless liquid that is used as a reagent in the synthesis of various organic compounds. It is a highly reactive compound that is widely used in the pharmaceutical industry for the synthesis of drugs and other biologically active molecules.
Scientific Research Applications
1-Methoxy-1H-tetrazole-5-carbonyl chloride has various scientific research applications, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including drugs, agrochemicals, and other biologically active molecules. 1-Methoxy-1H-tetrazole-5-carbonyl chloride is also used in the preparation of peptide and protein derivatives. It is a versatile compound that can be used in a wide range of chemical reactions, including acylation, alkylation, and amidation.
Mechanism Of Action
1-Methoxy-1H-tetrazole-5-carbonyl chloride is a highly reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. The reaction takes place at the carbonyl group of 1-Methoxy-1H-tetrazole-5-carbonyl chloride, resulting in the formation of an amide, ester, or thioester. The mechanism of action of 1-Methoxy-1H-tetrazole-5-carbonyl chloride is similar to that of other acid chlorides.
Biochemical And Physiological Effects
1-Methoxy-1H-tetrazole-5-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with various biological molecules, including proteins, nucleic acids, and lipids. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can also undergo hydrolysis in the presence of water, resulting in the formation of toxic byproducts such as hydrogen chloride.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Methoxy-1H-tetrazole-5-carbonyl chloride in lab experiments include its high reactivity, versatility, and ease of synthesis. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can be used in a wide range of chemical reactions, making it a valuable reagent in organic chemistry. However, 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a highly reactive compound that requires careful handling and storage. It can also react with various biological molecules, making it unsuitable for certain applications.
Future Directions
There are several future directions for the research and development of 1-Methoxy-1H-tetrazole-5-carbonyl chloride. One area of research is the synthesis of 1-Methoxy-1H-tetrazole-5-carbonyl chloride derivatives with improved reactivity and selectivity. Another area of research is the application of 1-Methoxy-1H-tetrazole-5-carbonyl chloride in the synthesis of new drugs and other biologically active molecules. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can also be used in the preparation of peptide and protein derivatives, which have various applications in the pharmaceutical industry. Overall, 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a promising compound that has the potential to be used in a wide range of scientific research applications.
Synthesis Methods
1-Methoxy-1H-tetrazole-5-carbonyl chloride is synthesized by the reaction of 1-methoxy-1H-tetrazole-5-thiol with phosgene. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified by distillation or recrystallization. The synthesis of 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a straightforward process that can be carried out in a laboratory setting.
properties
CAS RN |
115751-80-9 |
|---|---|
Product Name |
1-Methoxy-1H-tetrazole-5-carbonyl chloride |
Molecular Formula |
C3H3ClN4O2 |
Molecular Weight |
162.53 g/mol |
IUPAC Name |
1-methoxytetrazole-5-carbonyl chloride |
InChI |
InChI=1S/C3H3ClN4O2/c1-10-8-3(2(4)9)5-6-7-8/h1H3 |
InChI Key |
FJCZOYXVQDFIBJ-UHFFFAOYSA-N |
SMILES |
CON1C(=NN=N1)C(=O)Cl |
Canonical SMILES |
CON1C(=NN=N1)C(=O)Cl |
synonyms |
1H-Tetrazole-5-carbonyl chloride, 1-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



